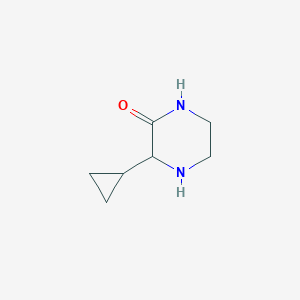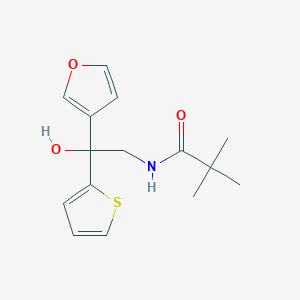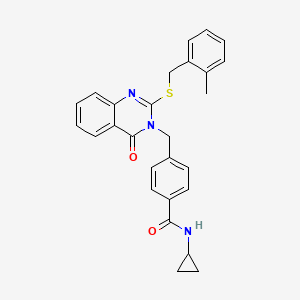
(2,5-Dichlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dichlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H11Cl2N5O2 and its molecular weight is 376.2. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dichlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dichlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antineoplastic Agents
The structure of this compound suggests potential utility as an antineoplastic agent . Antineoplastic agents are used in the treatment of cancer by inhibiting the growth of neoplastic cells. The presence of heterocyclic compounds, such as pyrimidines, in the molecular structure indicates that it may interfere with DNA replication or repair mechanisms, making it a candidate for cancer pharmacotherapy research .
Lysophosphatidic Acid (LPA) Antagonism
This compound has been identified as a possible LPA antagonist . LPA plays a role in various biological responses, including cell proliferation, migration, and the stimulation of neurite retraction. By acting as an LPA antagonist, this compound could be significant in the study of diseases where LPA signaling is dysregulated, such as in some forms of cancer and fibrosis .
Cellular Signaling Pathways
The bioactive lipid LPA, to which this compound can bind, regulates various intracellular signaling pathways. Research into this compound’s effects on signaling pathways could provide insights into the modulation of cellular functions and the development of targeted therapies for diseases related to these pathways .
Pharmacological Research
In pharmacology, the compound’s interaction with G protein-coupled receptors (GPCRs), which are a class of receptors that LPA binds to, is of particular interest. GPCRs are involved in a wide range of physiological processes, and this compound could be used to study the pharmacodynamics and pharmacokinetics of LPA-related signaling .
Biochemical Studies
The compound’s structure, featuring a pyrimidin-2-yl moiety, suggests its utility in biochemical studies, particularly those exploring nucleic acids and enzymes that interact with pyrimidine bases. It could serve as a tool to understand the biochemical basis of diseases and aid in the development of new diagnostic methods .
Material Science
While specific applications in material science are not directly indicated, the chemical structure of this compound could inspire the design of novel materials with specific properties, such as conductivity or reactivity. Researchers might explore its incorporation into polymers or coatings to impart unique characteristics .
特性
IUPAC Name |
(2,5-dichlorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5O2/c17-10-2-3-12(18)11(6-10)16(24)23-7-9(8-23)15-21-14(22-25-15)13-19-4-1-5-20-13/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFVPBYEFYISQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2901312.png)
![2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2901313.png)






![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-isopropylazetidine-3-carboxamide](/img/structure/B2901326.png)
![4-(8-((5-Bromothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2901327.png)

![3-(4-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901330.png)
![2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2901332.png)